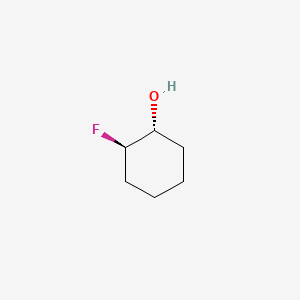

trans-2-Fluorocyclohexanol

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical research. wikipedia.orgnumberanalytics.com The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. mdpi.com This is due to several key characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. soton.ac.uk

These unique properties have led to the widespread application of fluorinated compounds in numerous fields. In medicine, it is estimated that about one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org The inclusion of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. numberanalytics.comethernet.edu.et Prominent examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) (Prozac) and the cholesterol-lowering drug atorvastatin (B1662188) (Lipitor). numberanalytics.com

Beyond pharmaceuticals, organofluorine compounds are integral to the development of advanced materials. numberanalytics.com Fluoropolymers, such as polytetrafluoroethylene (PTFE), are renowned for their chemical inertness and low friction, leading to their use in non-stick coatings and high-performance materials. worktribe.com In agriculture, many pesticides and herbicides contain fluorine to enhance their efficacy and stability. numberanalytics.com Furthermore, hydrofluorocarbons (HFCs) have been used as refrigerants, although their impact as greenhouse gases is a significant environmental concern. wikipedia.org The synthesis of these valuable compounds often presents challenges due to the unique reactivity of fluorinating agents, making it an active area of research. mdpi.com

Overview of Stereochemical Considerations in Cyclohexane (B81311) Derivatives

The stereochemistry of cyclohexane and its derivatives is a fundamental concept in organic chemistry, profoundly influencing their reactivity and physical properties. weebly.com Cyclohexane avoids angle and torsional strain by adopting non-planar conformations, with the "chair" conformation being the most stable. weebly.comslideshare.net In this conformation, the hydrogen atoms (or other substituents) occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). mvpsvktcollege.ac.in

When a substituent is introduced onto the cyclohexane ring, it can exist in either an axial or an equatorial position. Generally, the equatorial position is more stable due to reduced steric strain. slideshare.netsapub.org This strain, known as 1,3-diaxial interaction, arises from the repulsion between an axial substituent and the axial hydrogens on the same side of the ring. sapub.org

For disubstituted cyclohexanes, such as trans-2-Fluorocyclohexanol, the stereochemical complexity increases. The terms "cis" and "trans" describe the relative orientation of the two substituents. In a cis isomer, the substituents are on the same side of the ring, while in a trans isomer, they are on opposite sides. mvpsvktcollege.ac.in These isomers can exist in different chair conformations through a process called ring flipping. During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. mvpsvktcollege.ac.in The relative stability of these conformations is determined by the steric and electronic interactions between the substituents and the ring.

In the case of this compound, the molecule can exist as two rapidly interconverting chair conformers: one with both the fluorine and hydroxyl groups in axial positions (diaxial) and another with both groups in equatorial positions (diequatorial). rsc.org The equilibrium between these two conformers is influenced by a variety of factors, including solvent polarity and the potential for intramolecular hydrogen bonding. rsc.orgresearchgate.net

Research Trajectories for this compound

This compound serves as a valuable model system for studying fundamental chemical principles and as a building block in the synthesis of more complex molecules. lookchem.com Current and future research on this compound is proceeding along several key trajectories:

Conformational Analysis: Detailed studies of the conformational equilibrium of this compound in various solvents are ongoing. Techniques such as ¹H and ¹³C NMR spectroscopy are used to determine the relative populations and energies of the diaxial and diequatorial conformers. rsc.org These studies provide insights into the nature of intramolecular forces, such as the O-H···F hydrogen bond, and how they are affected by the surrounding environment. rsc.orgacs.org

Synthetic Applications: As a chiral building block, this compound is utilized in the synthesis of enantiomerically pure compounds. lookchem.com Its unique stereochemistry and the presence of both a hydroxyl and a fluorine substituent make it a versatile intermediate for creating novel pharmaceuticals and other biologically active molecules. lookchem.comlookchem.com Research in this area focuses on developing new synthetic methods that utilize this compound and exploring its reactivity in various chemical transformations.

Medicinal Chemistry: The introduction of a fluorine atom can significantly impact the pharmacological properties of a molecule. researchgate.netannualreviews.org Researchers are investigating how the structural features of this compound can be incorporated into drug candidates to enhance their efficacy, selectivity, and pharmacokinetic profiles. annualreviews.orgnih.gov This includes its use in the synthesis of fluorinated analogs of existing drugs to improve their therapeutic properties.

Materials Science: While less explored, the potential application of this compound and its derivatives in materials science is an emerging area of interest. The unique properties imparted by the fluorine atom could be harnessed to create new polymers or liquid crystals with tailored characteristics.

The continued investigation of this compound promises to deepen our understanding of fundamental chemical principles and to drive innovation in fields ranging from drug discovery to materials science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluorocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYKFDDTPIOYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984174 | |

| Record name | 2-Fluorocyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-60-0 | |

| Record name | 2-Fluorocyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical and Conformational Analysis

Elucidation of Conformational Preferences

NMR spectroscopy serves as a powerful tool for the quantitative analysis of the conformational equilibrium in trans-2-Fluorocyclohexanol. By examining spectra under various conditions, researchers can determine the populations of the distinct conformers. rsc.org

Experimental Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable Temperature and Solvent Studies on Conformer Populations

The conformational equilibrium of this compound has been investigated through NMR studies across a range of solvents and temperatures. rsc.org These studies show that the diequatorial (eq-eq) conformer is significantly more stable than the diaxial (ax-ax) conformer, primarily due to the presence of a stabilizing intramolecular O-H···F hydrogen bond in the eq-eq form. rsc.org

The free energy difference (ΔG°) between the diaxial and diequatorial conformers varies with the solvent. In non-polar solvents like carbon tetrachloride (CCl₄), the energy difference is approximately 1.5 kcal/mol. rsc.org As the polarity of the solvent increases, this energy difference slightly decreases to about 1.2 kcal/mol in highly polar solvents such as acetone. rsc.org Low-temperature NMR experiments allow for the "freezing" of the conformational equilibrium, enabling the direct integration of signals corresponding to the ax-ax and eq-eq conformers to determine their relative populations. rsc.org Solvation theory applied to these results indicates a vapour state free energy difference of 1.6 kcal/mol. rsc.org

| Solvent | ΔG° (kcal/mol) | Solvent Type |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | 1.5 | Non-polar |

| Acetone | 1.2 | Very Polar |

| Vapour State (calculated) | 1.6 | N/A |

Vicinal Coupling Constants and Direct Integration Methods

At low temperatures, where the interconversion between the chair conformers is slow on the NMR timescale, direct integration of the distinct signals for the ax-ax and eq-eq forms provides a direct measure of their populations. rsc.org Furthermore, the analysis of vicinal (three-bond) proton-proton coupling constants (³JHH) provides crucial insight into the dihedral angles and, consequently, the conformation of the molecule. rsc.org

For the dominant eq-eq conformer of this compound, the vicinal coupling constants for the proton at the C2 position (H-2) can be measured from the low-temperature spectra. rsc.org These coupling constants are consistent with the geometry expected for a diequatorial arrangement, confirming it as the major conformer in solution. rsc.org

Carbon-13 and Proton NMR Analyses

Both ¹H and ¹³C NMR spectra have been acquired for this compound to study its conformational behavior. rsc.org The chemical shifts of the protons and carbons are averaged based on the populations of the eq-eq and ax-ax conformers at a given temperature. As the temperature is lowered, the signals broaden and then sharpen into two distinct sets of signals, one for each conformer. rsc.org The analysis of these spectra confirms that the equilibrium heavily favors the diequatorial conformer, a preference attributed to the stabilizing intramolecular hydrogen bond between the equatorial hydroxyl group and the equatorial fluorine atom. rsc.org This O-H···F hydrogen bond attraction in the eq-eq conformer is estimated to be 1.6 kcal/mol. rsc.org

Infrared (IR) spectroscopy provides valuable information about the functional groups and bonding within a molecule. For this compound, the key vibrational modes are the O-H and C-O stretching frequencies.

The O-H stretching absorption is particularly sensitive to hydrogen bonding. In a non-hydrogen-bonding environment, a free hydroxyl group typically shows a sharp absorption band around 3600 cm⁻¹. However, in the case of this compound, the predominant diequatorial conformer features a significant intramolecular O-H···F hydrogen bond. rsc.org This interaction weakens the O-H bond, causing the corresponding stretching frequency to decrease and the absorption band to become broader. The observed O-H stretch would therefore be expected in the 3200-3500 cm⁻¹ range, characteristic of a hydrogen-bonded alcohol.

The C-O stretching vibration for cyclohexanols typically appears in the fingerprint region of the IR spectrum, between 1050 and 1260 cm⁻¹. The exact position can be influenced by the orientation of the hydroxyl group (axial vs. equatorial). The spectrum of this compound would be dominated by the C-O stretch of the more stable diequatorial conformer.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

|---|---|---|---|

| O-H | Stretching | 3200 - 3500 | Broad band due to intramolecular O-H···F hydrogen bonding. rsc.org |

| C-O | Stretching | 1050 - 1260 | Represents the dominant diequatorial conformer. |

Theoretical and Computational Approaches to Conformational Energetics

Computational chemistry provides powerful tools to dissect the energetic factors influencing the conformational equilibrium of this compound. Various theoretical models, from molecular orbital calculations to more sophisticated theories, have been applied to understand the stability of its conformers.

Molecular Orbital (MO) theory serves as a foundational approach for understanding chemical bonding and electronic structure. In the context of conformational analysis, MO calculations help in visualizing the distribution of electrons within the molecule and provide a basis for understanding the stabilizing and destabilizing interactions that arise from the overlap of atomic and molecular orbitals. These calculations form the theoretical underpinning for more advanced methods like NBO analysis, which quantifies the energetic contributions of specific orbital interactions.

More advanced computational methods such as Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2) offer a more accurate quantitative picture of conformational energies. Ab initio calculations at the MP2 level of theory have been instrumental in assessing the relative energies of the this compound conformers. rsc.org

Studies have shown that for this compound, the diequatorial (eq-eq) conformer is significantly more stable than the diaxial (ax-ax) conformer. The energy difference (ΔG) between the two forms has been determined both experimentally through NMR spectroscopy and computationally. rsc.org In the vapor state, the free energy difference is calculated to be 1.6 kcal mol⁻¹. rsc.org Calculations at the 6-31G*(MP2) level predict an energy difference of 1.1 kcal mol⁻¹, highlighting the stability of the eq-eq conformer. rsc.org

| Method/Solvent | ΔG (kcal mol⁻¹) | Reference |

|---|---|---|

| Vapour State (from solvation theory) | 1.6 | rsc.org |

| 6-31G*(MP2) Calculation | 1.1 | rsc.org |

| Carbon Tetrachloride (CCl₄) | 1.5 | rsc.org |

| Acetone | ~1.2 | rsc.org |

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. imperial.ac.ukekb.eg It provides a localized picture of electron density in atomic and molecular orbitals, allowing for the quantification of stereoelectronic interactions, such as hyperconjugation. imperial.ac.uknih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, provides a rigorous method for analyzing the electron density of a molecule to characterize chemical bonding and other interactions. nih.govrsc.orgresearchgate.net A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. rsc.orgresearchgate.net

The presence of a BCP between the hydrogen of the hydroxyl group and the fluorine atom in the diequatorial conformer of this compound would provide definitive evidence of an intramolecular hydrogen bond. nih.gov The properties of the electron density at this BCP, such as its magnitude and the Laplacian of the electron density, can be used to classify the strength and nature of the O-H···F interaction, distinguishing it as a closed-shell interaction typical of hydrogen bonds. nih.gov AIM analysis thus complements NBO by providing a topological framework to confirm and characterize the intramolecular interactions identified through orbital overlap models. nih.gov

Intramolecular Interactions and Their Influence on Conformation

The conformational preference in this compound is not solely dictated by steric effects but is strongly influenced by specific intramolecular interactions.

The dominant factor stabilizing the diequatorial conformer of this compound is the formation of an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (O-H···F). rsc.org This interaction is only possible in the eq-eq conformation, where the two substituents are positioned gauche to each other, allowing the necessary proximity for hydrogen bonding. rsc.org

Experimental and theoretical studies have quantified the energetic contribution of this hydrogen bond. By comparing the conformational energies of this compound with those of monosubstituted cyclohexanes, the attractive force of the O-H···F hydrogen bond in the eq-eq conformer has been estimated to be approximately 1.6 kcal mol⁻¹. rsc.org This value is significant and is the primary reason for the pronounced stability of the diequatorial conformer over the diaxial form, overcoming the expected steric repulsions. rsc.org The existence and stabilizing effect of this intramolecular hydrogen bond have been established through both computational analysis and NMR spectroscopy. rsc.orgnih.govnih.gov

Gauche Effect and Hyperconjugative Interactions

The conformational preference in this compound is a classic example of the gauche effect, an atypical situation where a gauche conformation is more stable than an anti conformation. wikipedia.org In the diequatorial conformer, the fluorine and hydroxyl groups are in a gauche relationship (F-C-C-O dihedral angle of approximately 60°), while in the diaxial conformer, they are anti-periplanar (dihedral angle of ~180°). The stability of these arrangements is heavily influenced by hyperconjugation. wikipedia.orgrsc.org

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (typically σ) to an adjacent empty or partially filled anti-bonding orbital (σ* or π*). stackexchange.com This orbital overlap results in a net decrease in the molecule's energy. In the context of substituted cyclohexanes, the most effective hyperconjugative interactions occur when the participating orbitals are anti-periplanar to each other.

For this compound, hyperconjugation plays a crucial role in stabilizing the diaxial (aa) conformer, offsetting its inherent steric strain. The key stabilizing interactions involve the donation of electron density from axial σ C-H and σ C-C bonds into the anti-periplanar anti-bonding orbitals of the C-F and C-O bonds (σC-F and σC-O).

The primary hyperconjugative interactions are:

σC-H → σ*C-F: The overlap between the axial C-H bonding orbital and the anti-periplanar C-F anti-bonding orbital.

σC-C → σ*C-F: The overlap between the axial C-C bonding orbital of the ring and the anti-periplanar C-F anti-bonding orbital.

Due to the high electronegativity of fluorine, the σ*C-F anti-bonding orbital is particularly low in energy and thus an excellent electron acceptor. wikipedia.org The corresponding σC-H and σC-C orbitals are effective electron donors. The anti-periplanar alignment present in the diaxial conformer allows for optimal overlap between these donor and acceptor orbitals, providing significant stabilization. stackexchange.comnih.gov This electronic stabilization is a principal reason why the diaxial conformer is more accessible than would be predicted based solely on steric hindrance. The phenomenon is an interplay between this stabilizing hyperconjugation and destabilizing steric Pauli repulsion; for the relatively small fluorine atom, the steric repulsion is weak enough that the hyperconjugative effects can significantly influence the equilibrium. nih.gov

Solvent Effects on Conformational Equilibrium

As a general principle, polar solvents preferentially stabilize the conformer with the higher dipole moment. Consequently, an increase in the solvent's dielectric constant shifts the conformational equilibrium of this compound in favor of the more polar diequatorial (ee) conformer. researchgate.net In non-polar solvents, the intrinsic stabilizing effects, including hyperconjugation and potential weak intramolecular O-H···F hydrogen bonding, play a more dominant role, leading to a greater population of the diaxial (aa) conformer. In contrast, polar and especially protic solvents can disrupt intramolecular interactions by forming stronger intermolecular hydrogen bonds with the solute, further favoring the diequatorial form. researchgate.netwestmont.edu

Experimental data from NMR spectroscopy studies illustrate this distinct shift. In non-polar solvents like carbon tetrachloride, the energy difference (ΔG°(aa-ee)) favors the diequatorial conformer by a smaller margin, whereas in highly polar solvents such as dimethyl sulfoxide, the preference for the diequatorial conformer becomes much more pronounced. researchgate.net

| Solvent | Dielectric Constant (ε) at 20-25°C | ΔG°(aa-ee) (kcal/mol) | % Diequatorial (ee) Conformer |

|---|---|---|---|

| Cyclohexane (B81311) | 2.02 | 1.54 | 93.8% |

| Carbon Tetrachloride (CCl₄) | 2.24 | 1.50 | 93.1% |

| Benzene | 2.28 | 1.71 | 95.1% |

| Chloroform (CDCl₃) | 4.81 | 1.97 | 97.0% |

| Pyridine | 12.4 | 2.01 | 97.2% |

| Acetone | 20.7 | 2.06 | 97.5% |

| Methanol (CD₃OD) | 32.7 | 2.00 | 97.1% |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 2.20 | 98.0% |

Table 1. Conformational Equilibrium Data for this compound in Various Solvents. Data compiled from NMR spectroscopy studies. The Gibbs free energy difference (ΔG°) indicates the greater stability of the diequatorial (ee) conformer over the diaxial (aa) conformer. The percentage of the diequatorial conformer is calculated at standard temperatures based on the ΔG° values. As the dielectric constant of the solvent increases, the equilibrium shifts markedly toward the more polar diequatorial conformer.

Advanced Synthetic Methodologies and Derivatization

Stereoselective Synthesis of trans-2-Fluorocyclohexanol

Achieving stereocontrol in the synthesis of this compound is paramount for its application as a chiral intermediate. Methodologies focus on creating the specific (1R,2R) or (1S,2S) enantiomers, primarily through asymmetric ring-opening reactions of epoxides or by resolving a racemic mixture.

Enantioselective Ring Opening Reactions of Cyclohexene (B86901) Epoxides

A highly effective method for the asymmetric synthesis of β-fluoroalcohols, including this compound, involves the catalytic nucleophilic ring-opening of meso-epoxides. nih.govnorthwestern.edu A cooperative dual-catalyst system has been developed that facilitates this transformation with high enantioselectivity under mild conditions. nih.govucla.edu

This system utilizes a chiral amine in conjunction with a chiral Lewis acid to catalyze the desymmetrization of cyclic epoxides like cyclohexene oxide. nih.govnorthwestern.edu Benzoyl fluoride (B91410) is employed as a soluble and latent source of the fluoride anion, overcoming the challenges associated with the low reactivity of fluoride in protic media and its basicity as a "naked" anion. northwestern.eduucla.edu The reaction proceeds efficiently at room temperature, affording the desired fluorohydrin product. ucla.edu

For the ring-opening of cyclohexene oxide, this dual-catalyst approach, particularly using a (salen)Co(III) complex as the Lewis acid catalyst in tert-amyl alcohol, has been shown to yield this compound with high enantiomeric excess (ee). ucla.edu

| Lewis Acid Catalyst | Chiral Amine Co-catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| (salen)Cr(III)Cl | (R,R)-Amine 2 | Dichloromethane | 80 | 89 | ucla.edu |

| (salen)Co(III)OTs | (R,R)-Amine 2 | tert-Amyl Alcohol | 75 | 92 | ucla.edu |

Deracemization Strategies via Enzymatic Methods

Enzymatic deracemization offers a powerful and green alternative for obtaining enantiomerically pure compounds from a racemic mixture. mdpi.com Lipases are a class of enzymes widely used for this purpose due to their stability in non-aqueous media, broad substrate acceptance, and high stereoselectivity. mdpi.com The process, known as enzymatic kinetic resolution (EKR), relies on the enzyme's ability to selectively catalyze the reaction of one enantiomer in a racemic pair at a much faster rate than the other. This results in the separation of the fast-reacting enantiomer (in its derivatized form) from the unreacted, slow-reacting enantiomer. EKR can be performed through two primary pathways: hydrolysis of esters or esterification of alcohols.

In this approach, a racemic mixture of a this compound ester (e.g., rac-trans-2-fluorocyclohexyl acetate) is subjected to hydrolysis in the presence of a lipase (B570770). The enzyme selectively hydrolyzes one enantiomer of the ester back to the alcohol, leaving the other ester enantiomer unreacted. For example, lipases such as Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, have demonstrated high selectivity in the hydrolysis of various halohydrin acetates. units.itunityfvg.itresearchgate.net This method typically achieves high enantiomeric excess (ee > 99%) for both the resulting alcohol and the remaining ester at around 50% conversion. units.itunityfvg.it

Alternatively, the kinetic resolution can be performed via lipase-catalyzed esterification (or transesterification). In this method, the racemic this compound is reacted with an acyl donor, such as vinyl acetate, in a non-aqueous solvent. nih.gov The lipase selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. This process again allows for the separation of the two enantiomers—one as the ester and the other as the unreacted alcohol—both in high enantiomeric purity. nih.gov Lipases from sources like Pseudomonas fluorescens and Burkholderia cepacia are also commonly used for these transformations. units.it

| Method | Starting Material | Reagent | Enzyme (Example) | Products at ~50% Conversion |

|---|---|---|---|---|

| Hydrolysis | rac-trans-2-Fluorocyclohexyl Acetate | Water | Candida antarctica Lipase B | (S)-trans-2-Fluorocyclohexanol + (R)-trans-2-Fluorocyclohexyl Acetate |

| Esterification | rac-trans-2-Fluorocyclohexanol | Vinyl Acetate | Candida antarctica Lipase B | (R)-trans-2-Fluorocyclohexyl Acetate + (S)-trans-2-Fluorocyclohexanol |

Note: The specific enantiopreference (R vs. S) is illustrative and depends on the specific enzyme and substrate.

Synthesis of Chemically Related Derivatives

The functional groups of this compound, the hydroxyl and the fluorine, allow for its conversion into a variety of other important chemical structures.

Conversion to Halocyclohexylamines

The conversion of the hydroxyl group of this compound to an amine functionality opens access to vicinal fluoroamines, which are valuable motifs in medicinal chemistry. A standard synthetic route to achieve this transformation involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution.

First, the alcohol is converted into a better leaving group, typically a sulfonate ester such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. In the second step, this activated intermediate is treated with an amine nucleophile, such as ammonia (B1221849) or a primary amine, or with sodium azide (B81097). The azide pathway is often preferred due to the high nucleophilicity of the azide anion and the subsequent clean reduction of the resulting azido (B1232118) intermediate to the primary amine using reagents like lithium aluminum hydride (LiH4) or catalytic hydrogenation. This sequence typically proceeds with an inversion of stereochemistry at the carbon center bearing the hydroxyl group, yielding a cis-2-fluorocyclohexylamine from this compound.

Formation of Fluorinated Cyclohexenones through Organocatalytic Sequences

The synthesis of fluorinated cyclohexenones represents a significant area of research, driven by the utility of these compounds as building blocks in medicinal chemistry. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of these complex structures. A notable approach involves a one-pot fluorination and organocatalytic Robinson annulation sequence. nih.govresearchgate.net

This methodology facilitates the creation of 6-fluorocyclohex-2-en-1-ones and 4,6-difluorocyclohex-2-en-1-ones with high stereoselectivity. The process begins with the fluorination of a β-ketoester using an electrophilic fluorinating agent like Selectfluor™. Following the completion of fluorination, the reaction proceeds through a Robinson annulation, which is catalyzed by a cinchona alkaloid amine. nih.gov This annulation involves a Michael addition followed by an aldol (B89426) condensation. The key to the high enantioselectivity of the process is the organocatalyst, which controls the stereochemical outcome of the Michael addition, thereby establishing two stereocenters. nih.gov

The reaction sequence has been shown to produce fluorinated cyclohexenones in good to excellent yields, with enantiomeric excesses (ee) reaching up to 99% and diastereomeric ratios (dr) as high as 20:1. nih.govresearchgate.net The one-pot nature of this reaction is advantageous as it avoids the isolation of intermediates, making the process more efficient and economical. nih.gov The versatility of this method is further demonstrated by its successful application to the synthesis of diflorocyclohexanones using fluorinated chalcones as Michael acceptors, resulting in products with three stereocenters. nih.gov

Table 1: Organocatalytic Synthesis of 6-Fluorocyclohex-2-en-1-ones

| Entry | Michael Acceptor | Catalyst | Yield (%) | dr | ee (%) |

| 1 | Chalcone 6a | cat-1 | 75 | 10:1 | 96 |

| 2 | Chalcone 6b | cat-1 | 81 | 12:1 | 97 |

| 3 | Chalcone 6c | cat-1 | 78 | 15:1 | 99 |

| 4 | Chalcone 6d | cat-1 | 72 | 10:1 | 95 |

| Data derived from a study on one-pot fluorination and organocatalytic Robinson annulation sequences. nih.gov |

Synthesis of Fluorinated Sugars as Analogues

Fluorinated sugars are of significant interest in medicinal chemistry and chemical biology, often serving as enzyme inhibitors or metabolic probes. The synthesis of these analogues, which can be seen as more complex derivatives of fluorinated cyclic alcohols like this compound, employs various strategic approaches. nih.govresearchgate.net The introduction of fluorine into a carbohydrate scaffold can profoundly alter its biological properties, including metabolic stability and binding affinity to proteins. nih.gov

Two primary strategies dominate the synthesis of fluorinated carbohydrates:

Direct Fluorination: This "late-stage" approach involves the introduction of fluorine onto a pre-existing carbohydrate scaffold. researchgate.net Reagents like diethylaminosulfur trifluoride (DAST) are commonly used to replace hydroxyl groups with fluorine via a nucleophilic substitution mechanism. nih.gov Electrophilic fluorinating agents, such as Selectfluor™, are also widely used, particularly for the fluorination of enol ethers (glycals). nih.gov

Convergent Synthesis (Building Block Approach): This strategy involves coupling a pre-fluorinated sugar or nucleobase with another component. mdpi.com This method is advantageous as it avoids harsh fluorination conditions on complex, fully assembled molecules and often provides better control over stereochemistry. researchgate.net

The synthesis of polyfluorinated carbohydrates, where multiple carbons bear fluorine substituents, presents additional challenges. nih.gov Methods for creating these heavily fluorinated analogues often rely on iterative nucleophilic fluorination reactions or the use of fluorinated building blocks. nih.govresearchgate.net For instance, the reaction of glucals with elemental fluorine (F₂) can produce 1,2-difluorinated glucose and mannose derivatives. nih.gov These synthetic methodologies are crucial for accessing novel fluorinated sugar analogues for evaluation as potential therapeutic agents. researchgate.net

Table 2: Common Strategies for the Synthesis of Fluorinated Sugars

| Synthetic Strategy | Reagent/Method | Type of Fluorination | Reference |

| Nucleophilic Substitution | Diethylaminosulfur trifluoride (DAST) | Deoxyfluorination (OH → F) | nih.gov |

| Electrophilic Addition | Selectfluor™ on glycals | Addition to double bond | nih.gov |

| Convergent Coupling | Coupling of a fluorinated sugar moiety | Building block approach | mdpi.com |

| Electrophilic Addition | Elemental Fluorine (F₂) on glycals | Difluorination | nih.gov |

Mechanistic Investigations of Reactivity

Elimination Reactions

Elimination reactions of trans-2-fluorocyclohexanol can proceed via two main pathways: dehydrofluorination to yield cyclohexen-1-ol or dehydration to form 1-fluorocyclohexene. The competition between these pathways is dictated by the reaction conditions, particularly the nature of the base or acid used, and the inherent stereoelectronic requirements of the elimination mechanisms.

Competition between Dehydrofluorination and Dehydration

The competition between the removal of hydrogen fluoride (B91410) (dehydrofluorination) and the removal of water (dehydration) from this compound is a classic example of the influence of reaction conditions on selectivity.

Base-catalyzed dehydrofluorination typically proceeds via an E2 mechanism. This mechanism requires an anti-periplanar arrangement between the proton to be abstracted and the leaving group. In the case of this compound, for the fluorine atom to be eliminated, a proton on either C1 or C3 must be in an axial position and anti to the axial fluorine. The chair conformation of the cyclohexane (B81311) ring plays a crucial role in determining the feasibility of this arrangement. The use of a strong, non-nucleophilic base favors this pathway.

Acid-catalyzed dehydration , on the other hand, generally follows an E1 mechanism. nih.govresearchgate.netrsc.org In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group (water). nih.govresearchgate.netmasterorganicchemistry.com Departure of water leads to the formation of a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene. In the case of this compound, this would lead to the formation of 1-fluorocyclohexene. The stability of the resulting alkene often governs the regioselectivity of the elimination, with more substituted alkenes being favored (Zaitsev's rule). ucalgary.ca However, the formation of the least substituted alkene (Hofmann product) can also occur, particularly with sterically hindered bases or substrates. wizeprep.com

The choice of reaction conditions is therefore paramount in directing the outcome of the elimination reaction. Basic conditions will favor dehydrofluorination, while acidic conditions will promote dehydration.

Energetic Barriers and Selectivity Profiles

The selectivity of elimination reactions is intrinsically linked to the energetic barriers of the competing reaction pathways. While specific computational studies on this compound are not extensively available, general principles of elimination reactions provide insight into the factors governing these barriers.

For an E2 dehydrofluorination , the transition state involves the simultaneous breaking of the C-H and C-F bonds and the formation of the C=C double bond. The energy of this transition state is influenced by several factors, including the strength of the base, the nature of the solvent, and the stereoelectronic alignment of the reacting bonds. An ideal anti-periplanar arrangement lowers the energy barrier by allowing for optimal orbital overlap. chemistrysteps.com

In an E1 dehydration , the rate-determining step is the formation of the carbocation. The stability of this carbocation is a key factor determining the energy barrier. More substituted carbocations are more stable and thus have lower activation energies. Following carbocation formation, the subsequent proton abstraction is a low-energy step. The regioselectivity is determined by the relative stabilities of the possible alkene products, which is often predicted by Zaitsev's rule. ucalgary.ca

Computational studies on related systems, such as the E2 elimination of 2-bromopropane, have been used to calculate activation energies and visualize transition state geometries, providing a deeper understanding of the reaction mechanism. nih.govacs.org Similar theoretical investigations on this compound would be invaluable in quantifying the energetic profiles of the competing dehydrofluorination and dehydration pathways.

Oxidative Dehalogenation Mechanisms

Oxidative dehalogenation refers to the removal of a halogen atom with a concomitant increase in the oxidation state of the carbon to which it was attached. While enzymatic oxidative dehalogenation has been studied for various organofluorine compounds, the chemical mechanisms for a molecule like this compound are less well-defined in the literature. nih.govrsc.orglibretexts.org

Enzymes such as fluoroacetate (B1212596) dehalogenases and cytochrome P450 monooxygenases are known to catalyze the cleavage of C-F bonds. nih.gov For instance, flavin-dependent monooxygenases can perform oxidative dehalogenation through a process involving hydroxylation followed by halide elimination. nih.govrsc.org

In a chemical context, oxidative dehalogenation of a vicinal fluorohydrin could potentially proceed through the formation of a ketone. This would involve the oxidation of the secondary alcohol to a ketone, which could then facilitate the elimination of the adjacent fluorine atom. However, specific reagents and conditions to achieve this transformation selectively for this compound are not prominently reported. The mechanism would likely depend on the oxidizing agent employed and the stability of the intermediates formed.

Advanced Applications in Chemical and Biomedical Research

Utilization as a Building Block in Complex Molecular Synthesis

trans-2-Fluorocyclohexanol is a valuable fluorinated building block for organic synthesis, particularly in the creation of more complex molecules for pharmaceutical and agrochemical applications. cymitquimica.comnih.gov The introduction of a fluorinated cycloalkyl moiety is a well-established strategy in drug discovery to enhance the pharmacological profile of a lead compound. nih.gov The use of precursors like this compound allows for the controlled introduction of both a fluorine atom and a specific stereochemistry, which can be critical for the target molecule's biological activity and physical properties. cymitquimica.com

Fluorinated cyclic motifs are present in several marketed drugs, highlighting the importance of building blocks that can deliver these structures efficiently. nih.gov The cyclohexane (B81311) ring provides a three-dimensional, sp³-rich scaffold that can improve the drug-like properties of a molecule compared to flat aromatic systems. By using this compound, chemists can construct larger molecules containing this facially polarized ring system, which can influence properties from metabolic stability to binding affinity. nih.govnih.gov The compound serves as a precursor, enabling the assembly of sophisticated molecular architectures where the interplay between the fluorine and hydroxyl groups can be exploited in subsequent chemical transformations. cymitquimica.com

Role in Investigating Fluorine's Influence on Biological Systems

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—make it a powerful tool for probing and modulating biological systems.

The incorporation of fluorine into substrate analogs is a widely used strategy for the design of potent enzyme inhibitors. rroij.com Fluorinated organic molecules can act as inhibitors through various mechanisms, including competitive, non-competitive, and mixed inhibition. rroij.com The presence of a highly electronegative fluorine atom can drastically alter the electronic distribution within a molecule, enhancing its binding affinity to an enzyme's active site or making it a mimic of a transition state. nih.gov

For instance, α-fluorinated ketones are known to be potent inhibitors of serine proteases; the electron-withdrawing fluorine atom destabilizes the adjacent carbonyl group, facilitating the formation of a stable tetrahedral hemiacetal with the active site serine residue, which mimics the natural tetrahedral intermediate of peptide bond cleavage. nih.gov While specific studies focusing solely on this compound as an enzyme inhibitor are not prominent, its structural motif is highly relevant. The hydroxyl group can engage in critical hydrogen-bonding interactions within an enzyme's active site, while the adjacent fluorine atom modulates the alcohol's acidity (pKa) and electronic character. This can lead to enhanced binding affinity or the stabilization of a key intermediate, effectively blocking the enzyme's catalytic cycle. rroij.comnih.gov

| Fluorinated Motif | Enzyme Class Targeted | Mechanism/Principle of Inhibition |

|---|---|---|

| α-Fluoromethyl Ketones | Serine/Cysteine Proteases | Forms stable tetrahedral hemiacetal/hemithioketal, mimicking the transition state. nih.gov |

| 5-Fluorouracil (Metabolites) | Thymidylate Synthase | Acts as a mechanism-based inactivator ("suicide substrate") after enzymatic conversion. researchgate.net |

| 2-Deoxy-2-fluorosugars | Glycosidases | Forms a stabilized glycosyl-enzyme intermediate, trapping the enzyme. nih.gov |

| Fluoromethyl Groups | Various (e.g., P450s) | Blocks metabolic oxidation at the site of fluorination. chemrxiv.org |

One of the most powerful applications of fluorinated compounds in biomedical research is their use as probes in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study protein-ligand interactions. acs.orgnih.gov Because fluorine is almost entirely absent from biological systems, introducing a ¹⁹F-labeled molecule results in a "background-free" NMR signal. bruker.comnih.gov The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment. nih.govnih.gov

When a small molecule containing a fluorine atom, such as a derivative of this compound, binds to a target protein, the change in the local environment is reflected in the ¹⁹F NMR spectrum. acs.org Researchers can observe changes in the fluorine signal's chemical shift, signal intensity, and relaxation properties. This data provides high-quality information on:

Binding Affinity: Quantifying the strength of the interaction.

Conformational Changes: Detecting shifts in the protein's structure upon binding. acs.org

Binding Site Environment: Providing clues about the polarity and nature of the amino acid residues in the binding pocket.

Screening: Rapidly screening compound libraries for binding activity, a key technique in fragment-based drug discovery. nih.govbruker.com

This protein-observed ¹⁹F NMR (PrOF NMR) approach is a sensitive and robust method for ligand discovery and characterization, allowing for the simultaneous assessment of binding and selectivity. bruker.comacs.org

| Advantage of ¹⁹F NMR Probes | Description |

|---|---|

| High Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio (close to ¹H) and 100% natural abundance, making it easy to detect. bruker.com |

| No Biological Background | The absence of endogenous fluorine in most biological systems provides a clean spectrum without interfering signals. bruker.comnih.gov |

| Sensitive Environmental Probe | The ¹⁹F chemical shift has a large range and is highly sensitive to changes in the local environment (e.g., polarity, electrostatics). nih.govnih.gov |

| Versatility | Can be used to study a wide range of interactions, from small molecule binding to large protein-protein complexes. acs.org |

A primary challenge in drug development is ensuring that a candidate molecule is not metabolized and cleared from the body too quickly. A common metabolic pathway is Phase I oxidation, often hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. uniba.it Unsubstituted aliphatic rings, like cyclohexane, are particularly susceptible to oxidation, often at the 4-position. pressbooks.pub

A key strategy to enhance metabolic stability is to replace a hydrogen atom at a metabolically labile site with a fluorine atom. chemrxiv.orgnih.gov The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond and is resistant to cleavage by CYP enzymes. chemrxiv.org Incorporating a fluorinated moiety like that from this compound into a drug candidate can effectively "block" a site of metabolism. pressbooks.pub This modification can lead to a number of desirable outcomes, including:

Increased half-life of the drug in the body.

Improved oral bioavailability.

Reduced patient-to-patient variability in drug exposure.

Lower required therapeutic dose, which can reduce the risk of off-target side effects. nih.gov

Studies have shown that this strategy is highly effective. For example, the introduction of a fluorine atom into the drug risperidone (B510) to create 9-fluororisperidone resulted in a 16-fold increase in metabolic stability. nih.govresearchgate.net This demonstrates the profound impact that strategic fluorination, using motifs derived from building blocks like this compound, can have on pharmacokinetic properties. nih.govnih.gov

| Compound Pair | Metabolic Enzyme | Observation |

|---|---|---|

| Risperidone vs. 9-Fluororisperidone | CYP2D6 | 9-Fluororisperidone was 16 times more metabolically stable than risperidone. nih.govresearchgate.net |

| Celecoxib vs. 4'-Fluorocelecoxib | CYP2C9 | 4'-Fluorocelecoxib was 4 times more metabolically stable than celecoxib. nih.govresearchgate.net |

| Midazolam vs. 1'-Fluoromidazolam | CYP3A5 | 1'-Fluoromidazolam was more stable in CYP3A5 incubations than midazolam. nih.gov |

Fundamental Contributions to Fluorine Chemistry

Beyond its applications, the study of this compound itself has provided fundamental insights into the physical organic chemistry of fluorine. Its relatively simple and conformationally constrained structure makes it an ideal model system for investigating non-covalent interactions involving fluorine.

A key area of study has been the conformational equilibrium of this compound, which exists as an equilibrium between the diequatorial (eq-eq) and diaxial (ax-ax) conformers. rsc.org Detailed NMR spectroscopy studies across a range of solvents have been used to precisely measure the populations of these two conformers and determine the energetic difference between them. rsc.org These experiments have provided definitive evidence for a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (O-H···F) in the diequatorial conformer. rsc.org The strength of this hydrogen bond attraction in the eq-eq conformer has been quantified to be approximately 1.6 kcal mol⁻¹. rsc.org

| Solvent | ΔG (aa-ee) (kcal mol⁻¹) |

|---|---|

| Carbon Tetrachloride (CCl₄) | 1.5 |

| Acetone | 1.2 |

| Vapour State (calculated) | 1.6 |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Fluorination Technologies

The precise stereochemical control during the introduction of fluorine into a molecule is a significant challenge in synthetic organic chemistry. The development of novel stereoselective fluorination technologies is crucial for accessing specific isomers of compounds like trans-2-fluorocyclohexanol and its derivatives, which are often required for biological applications.

Future research in this area is likely to focus on several key aspects:

Electrophilic Fluorinating Reagents: While reagents like Selectfluor® have become widely used for electrophilic fluorination, there is a continuous drive to develop more selective and reactive reagents. scbt.com Future generations of electrophilic fluorinating agents may incorporate chiral auxiliaries or be designed to operate in concert with chiral catalysts to achieve high levels of enantioselectivity and diastereoselectivity. google.com The application of such technologies to the synthesis of this compound could involve the asymmetric fluorination of a cyclohexenol (B1201834) precursor or the diastereoselective fluorination of cyclohexene (B86901) oxide.

Enzymatic Fluorination: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The discovery of the fluorinase enzyme, which catalyzes the formation of a C-F bond, has opened the door to the enzymatic synthesis of fluorinated compounds. core.ac.uk Future research will likely focus on engineering existing enzymes or discovering new ones with tailored substrate specificities and enhanced catalytic efficiencies for the production of fluorinated cyclohexanols. This could involve the directed evolution of enzymes to accept cyclohexanol (B46403) derivatives as substrates, leading to highly stereospecific fluorination. Double kinetic resolution, a process that allows for the simultaneous resolution of two racemic compounds, could also be adapted using enzymes for the efficient production of enantiopure fluorinated alcohols and their derivatives. mdpi.com

Organocatalysis: Chiral organocatalysts have emerged as powerful tools for asymmetric synthesis. The development of new organocatalytic systems for the stereoselective fluorination of cyclohexanone (B45756) or cyclohexenol derivatives would provide a metal-free and environmentally benign route to enantiopure this compound.

A summary of emerging stereoselective fluorination strategies is presented in the table below.

| Technology | Description | Potential Application for this compound |

| Chiral Electrophilic Reagents | Fluorinating agents containing a chiral backbone to induce stereoselectivity. | Enantioselective fluorination of cyclohexenol derivatives. |

| Enzymatic Fluorination | Use of enzymes (e.g., engineered fluorinases) to catalyze C-F bond formation. | Highly stereospecific synthesis from a cyclohexanol precursor. |

| Asymmetric Organocatalysis | Employment of small chiral organic molecules to catalyze stereoselective fluorination. | Metal-free synthesis of enantiomerically pure this compound. |

Computational Design of Conformationally Controlled Fluorinated Scaffolds

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. The cyclohexane (B81311) ring of this compound can adopt different chair conformations, and the orientation of the fluorine and hydroxyl groups can significantly influence its interactions with biological macromolecules. Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of molecules with specific conformational preferences.

A key aspect of the conformational analysis of this compound is the intramolecular hydrogen bond between the hydroxyl group and the fluorine atom. In the trans isomer, both the fluorine and hydroxyl groups can occupy either axial (ax) or equatorial (eq) positions. Experimental NMR studies have shown that the diequatorial (eq-eq) conformer is more stable than the diaxial (ax-ax) conformer, with the energy difference being solvent-dependent. researchgate.net This preference for the eq-eq conformation is attributed to a stabilizing intramolecular OH⋯F hydrogen bond. researchgate.netresearchgate.net

Future research will leverage computational methods to:

Predict Conformational Equilibria: Advanced computational models can accurately predict the conformational preferences of this compound and its derivatives. By systematically modifying the scaffold, for instance, by introducing other substituents on the cyclohexane ring, researchers can computationally screen for molecules with a desired conformational bias. This is particularly relevant as the axial preference is general for 2-halocyclohexanones in the gas phase. researchgate.net

Design Conformationally Restricted Analogs: By incorporating the this compound motif into more rigid polycyclic systems, it is possible to lock the molecule into a specific conformation. Computational design can guide the synthesis of such conformationally controlled scaffolds, which can then be used as probes to study biological interactions where a specific geometry is required for optimal binding.

The following table summarizes the key intramolecular interactions influencing the conformation of this compound and how computational design can be utilized.

| Interaction | Description | Role of Computational Design |

| Intramolecular Hydrogen Bonding | A stabilizing interaction between the hydroxyl proton and the fluorine atom. | Quantifying the strength of the H-bond and predicting its influence on conformational equilibrium in different environments. |

| Gauche Effect | The tendency of electronegative substituents to adopt a gauche conformation. | Elucidating the electronic origins of the gauche effect and its contribution to the stability of different conformers. |

| Steric Interactions | Repulsive interactions between bulky substituents. | Predicting steric clashes in derivatives and designing scaffolds that minimize unfavorable interactions. |

Exploration of New Biological Targets and Fluorine's Impact on Molecular Recognition

The introduction of fluorine into a bioactive molecule can profoundly alter its pharmacological properties, including binding affinity, metabolic stability, and membrane permeability. The this compound scaffold, with its unique combination of a polar hydroxyl group and an electronegative fluorine atom, is a promising starting point for the design of novel therapeutic agents.

Bioisosteric Replacement: The replacement of a hydroxyl group with a fluorine atom is a common strategy in medicinal chemistry. chemeurope.comnih.gov The this compound moiety can be viewed as a bioisostere of a 1,2-diol. The fluorine atom can modulate the acidity of the neighboring hydroxyl group and participate in non-covalent interactions with biological targets that are distinct from those of a hydroxyl group. Future research will involve the systematic incorporation of the this compound scaffold into known pharmacophores to explore its potential for improving drug-like properties.

Fluorine's Role in Molecular Recognition: Fluorine can participate in a range of non-covalent interactions, including hydrogen bonds (as a weak acceptor), dipole-dipole interactions, and multipolar interactions with aromatic rings. The precise positioning of the fluorine atom in this compound can be exploited to achieve specific interactions within a protein binding pocket. For instance, the C-F bond can interact favorably with amide groups in the protein backbone.

Design of pH-Triggered Conformational Switches: The conformational equilibrium of molecules containing amino and hydroxyl groups can be sensitive to pH. westmont.edu By analogy, it is conceivable to design derivatives of this compound where protonation or deprotonation of a nearby functional group alters the intramolecular hydrogen bonding and thus shifts the conformational equilibrium. Such molecules could act as "conformational switches" that adopt different shapes in different biological compartments with varying pH, potentially leading to targeted drug action.

The table below outlines how the properties of the this compound scaffold can be harnessed in drug design.

| Feature | Implication for Drug Design | Research Avenue |

| Bioisosterism to 1,2-diols | Can mimic the hydrogen bonding pattern of a diol while offering improved metabolic stability. | Incorporation into existing drug scaffolds to enhance pharmacokinetic properties. |

| Unique Non-covalent Interactions | The fluorine atom can form specific interactions with protein targets, leading to enhanced binding affinity and selectivity. | Design of ligands that exploit fluorine's unique interaction profile for novel biological targets. |

| Potential for Conformational Switching | Derivatives could be designed to change conformation in response to pH changes in the biological environment. | Development of targeted therapies that are activated in specific cellular compartments. |

Q & A

Q. What are the standard synthetic routes for trans-2-Fluorocyclohexanol, and how is stereochemical control achieved?

Methodological Answer: The Mitsunobu–Gabriel reaction is a common method for synthesizing trans-2-Fluorocyclohexanol. Starting with trans-2-fluorocyclohexanol, the reaction involves triphenylphosphine, phthalimide, and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF). Stereochemical control is ensured by the Mitsunobu mechanism, which inverts the configuration of the starting alcohol to yield the cis-amine precursor. Purification is typically performed via silica-gel column chromatography with ethyl acetate/hexane (20%), achieving ~80% yield .

Q. How do solvent effects influence the conformational equilibrium of this compound?

Methodological Answer: Conformational stability is assessed using nuclear magnetic resonance (NMR) spectroscopy in solvents of varying polarity (e.g., CDCl₃ vs. DMSO-d₆). The equatorial-axial (ea) conformer is predominant due to hyperconjugative interactions between σC–H and σ*C–F orbitals. Solvent polarity minimally impacts equilibrium because hyperconjugation dominates over electrostatic effects. Researchers should compare coupling constants (³JHH) in different solvents to infer conformational populations .

Q. What purification techniques are recommended for isolating this compound derivatives?

Methodological Answer: Silica-gel column chromatography with ethyl acetate/hexane gradients (10–30%) is effective for separating fluorinated cyclohexanol derivatives. For polar intermediates, flash chromatography or recrystallization in dichloromethane (CH₂Cl₂) with hexane anti-solvent may improve yield. Monitor fractions via thin-layer chromatography (TLC) using UV or iodine staining .

Q. How should researchers handle solubility challenges during the synthesis of this compound?

Methodological Answer: THF is preferred for dissolving trans-2-fluorocyclohexanol and DIAD due to its aprotic nature and moderate polarity. If precipitation occurs, gentle heating (40–50°C) or sonication can aid dissolution. For aqueous workups, use saturated sodium bicarbonate to neutralize acidic byproducts and prevent emulsion formation .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and theoretical data in conformational studies?

Methodological Answer: Discrepancies often arise from incomplete solvent modeling in simulations or unaccounted van der Waals interactions. To address this:

Q. What strategies mitigate byproduct formation in the Mitsunobu–Gabriel synthesis of this compound derivatives?

Methodological Answer: Key byproducts include triphenylphosphine oxide and phthalimide adducts. Strategies:

- Use excess DIAD (1.1–1.2 equivalents) to drive the reaction.

- Pre-stir triphenylphosphine and phthalimide in THF for 30 minutes before adding DIAD.

- Perform a kinetic quenching with 10% K₂CO₃ to hydrolyze residual reagents .

Q. How do hyperconjugative interactions in this compound compare to other 2-halocyclohexanol derivatives?

Q. What ethical and safety protocols are critical when handling fluorinated cyclohexanol derivatives?

Methodological Answer:

- Use fume hoods and nitrile gloves to avoid dermal exposure.

- Store fluorinated compounds away from strong bases to prevent HF release.

- Dispose of waste via halogen-specific protocols (e.g., Ca(OH)₂ neutralization) .

Q. How should researchers design experiments to study substituent effects on this compound’s reactivity?

Methodological Answer:

- Synthesize analogs with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the 4-position.

- Compare reaction kinetics (e.g., oxidation rates) using HPLC or GC-MS.

- Correlate substituent effects with Hammett σ constants or frontier molecular orbital (FMO) energies .

Data Presentation Guidelines

- Conformational Analysis : Report ΔG values (kcal/mol) between conformers, NMR coupling constants, and NBO interaction energies in tables.

- Synthetic Yields : Tabulate yields, solvent systems, and retention factors (Rf) for reproducibility.

- Computational Data : Include optimized geometries (Cartesian coordinates) and orbital overlap diagrams in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.